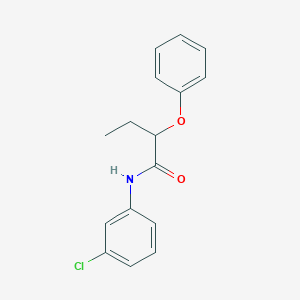METHANONE](/img/structure/B448582.png)
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an adamantyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of the triazole ring and the adamantyl group. The triazole ring can be synthesized through the nitration of 1,2,4-triazole using concentrated nitric acid . The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst . The final step involves the coupling of the triazole and adamantyl groups with 4-methylpiperazine under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and alkylation steps, as well as the development of efficient purification methods to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of [3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The adamantyl group provides structural stability and enhances the compound’s ability to penetrate biological membranes. The piperazine ring can interact with various biological targets, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitro-1,2,4-triazol-3-one: A similar compound with a nitro group on the triazole ring, used as an energetic material.
3-nitro-1H-1,2,4-triazole: Another triazole derivative with a nitro group, used in the synthesis of various bioactive compounds.
5-bromo-1H-1,2,4-triazole: A triazole derivative with a bromine atom, used as a ligand in coordination chemistry.
Uniqueness
[3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](4-METHYLPIPERAZINO)METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and membrane permeability, while the triazole and piperazine rings contribute to its bioactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H25BrN6O3 |
|---|---|
Molekulargewicht |
453.3g/mol |
IUPAC-Name |
[3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H25BrN6O3/c1-22-2-4-23(5-3-22)14(26)17-7-12-6-13(8-17)10-18(9-12,11-17)24-15(19)20-16(21-24)25(27)28/h12-13H,2-11H2,1H3 |
InChI-Schlüssel |
RGULVGMGLOCRSC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C(=NC(=N5)[N+](=O)[O-])Br |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C(=NC(=N5)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


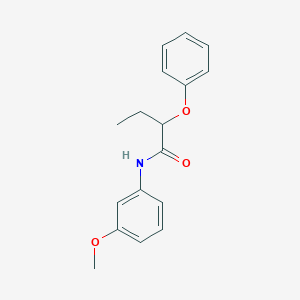
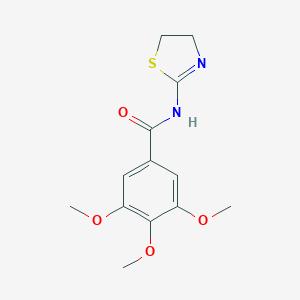
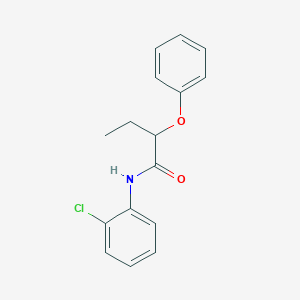
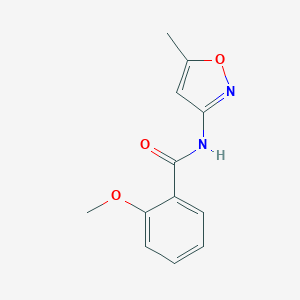
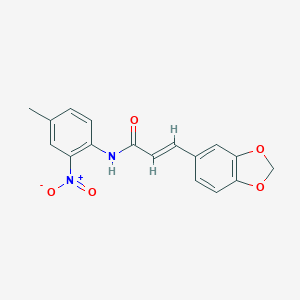

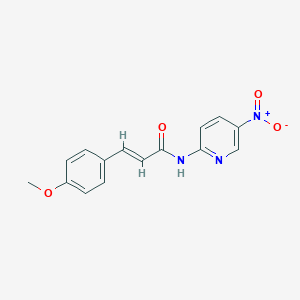
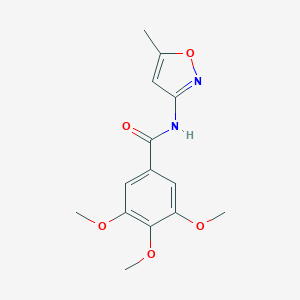
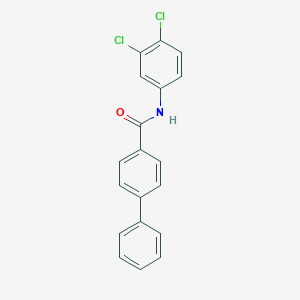
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B448513.png)
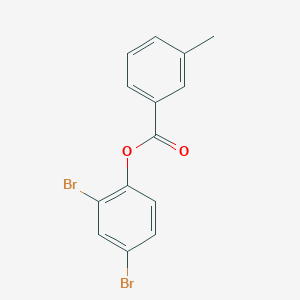
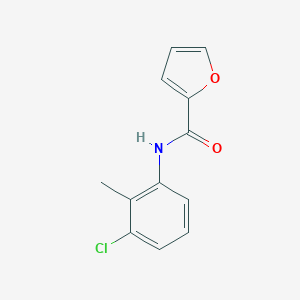
![Bis[2-(4-nitrophenyl)-2-oxoethyl] camphorate](/img/structure/B448519.png)
